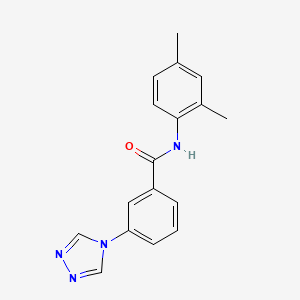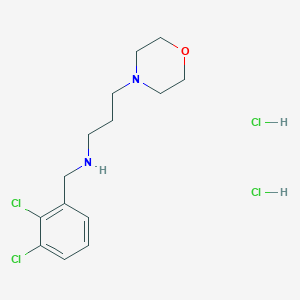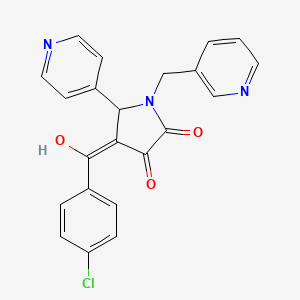
2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide, also known as PTZ-TP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide is not fully understood, but it has been suggested to act on various targets, including ion channels, enzymes, and receptors. 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. In addition, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to bind to the 5-HT1A receptor, a subtype of serotonin receptor.
Biochemical and physiological effects:
2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to have various biochemical and physiological effects, depending on the target and the dose. In animal models of epilepsy, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to reduce the frequency and severity of seizures. In vitro and in vivo models of cancer have shown that 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has anticancer activity by inducing apoptosis and inhibiting cell proliferation. In animal models of ischemia-reperfusion injury, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to reduce infarct size and improve cardiac function.
実験室実験の利点と制限
2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations, including its low solubility in water and its potential off-target effects. Therefore, it is important to carefully design experiments and control for potential confounding factors when using 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide in lab experiments.
将来の方向性
There are several future directions for the research on 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide could be used in combination with other drugs or therapies to enhance its therapeutic effects. Finally, the potential side effects and toxicity of 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide need to be further investigated to ensure its safety for clinical use.
合成法
2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide can be synthesized using various methods, including the reaction of 2-bromoacetamide with 2-mercaptothiazole, followed by the reaction of the resulting compound with propylpiperazine. Another method involves the reaction of 2-mercaptothiazole with 2-chloroacetyl chloride, followed by the reaction of the resulting compound with propylpiperazine. These methods have been reported in the literature, and the synthesized compound has been characterized using various analytical techniques.
科学的研究の応用
2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to have anticonvulsant activity and has been used in animal models of epilepsy. In oncology, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to have anticancer activity and has been used in vitro and in vivo models of cancer. In cardiovascular diseases, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to have cardioprotective effects and has been used in animal models of ischemia-reperfusion injury.
特性
IUPAC Name |
2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-2-4-15-5-7-16(8-6-15)10-11(17)14-12-13-3-9-18-12/h3,9H,2,4-8,10H2,1H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBXIWGLJMTHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5293508.png)

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5293516.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5293522.png)
![ethyl 2-(5-bromo-2-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293544.png)
![N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5293548.png)
![N-{[1-(5-fluoro-2-methoxybenzyl)pyrrolidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5293559.png)
![N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5293565.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5293567.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B5293574.png)

![1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5293608.png)
![7-(3,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5293609.png)